(3Z)-5-BROMO-3-[(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE
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Overview
Description
(3Z)-5-BROMO-3-[(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with the molecular formula C17H13BrN2O5 and a molecular weight of 405.2 g/mol . This compound is notable for its unique structure, which includes a bromine atom, an ethoxy group, a hydroxy group, and a nitro group attached to an indole core. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of (3Z)-5-BROMO-3-[(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. . The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
(3Z)-5-BROMO-3-[(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, significantly altering the compound’s properties.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3Z)-5-BROMO-3-[(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is used in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3Z)-5-BROMO-3-[(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(3Z)-5-BROMO-3-[(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE can be compared with other indole derivatives, such as:
2H-Indol-2-one: A simpler indole derivative with different functional groups and properties.
5-bromo-2-hydroxy-3-methoxybenzaldehyde: Another brominated compound with distinct chemical behavior
Properties
Molecular Formula |
C17H13BrN2O5 |
---|---|
Molecular Weight |
405.2 g/mol |
IUPAC Name |
(3Z)-5-bromo-3-[(3-ethoxy-4-hydroxy-2-nitrophenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C17H13BrN2O5/c1-2-25-16-14(21)6-3-9(15(16)20(23)24)7-12-11-8-10(18)4-5-13(11)19-17(12)22/h3-8,21H,2H2,1H3,(H,19,22)/b12-7- |
InChI Key |
RRONYMSCJPMPER-GHXNOFRVSA-N |
SMILES |
CCOC1=C(C=CC(=C1[N+](=O)[O-])C=C2C3=C(C=CC(=C3)Br)NC2=O)O |
Isomeric SMILES |
CCOC1=C(C=CC(=C1[N+](=O)[O-])/C=C\2/C3=C(C=CC(=C3)Br)NC2=O)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1[N+](=O)[O-])C=C2C3=C(C=CC(=C3)Br)NC2=O)O |
Origin of Product |
United States |
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